7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)-
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Overview
Description
7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- is a complex organic compound that belongs to the class of pyrimidothiazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and a piperidinylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Thiazine Ring Formation: The pyrimidine ring is then fused with a thiazine ring through cyclization reactions.
Introduction of the Piperidinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-7H-pyrimido(4,5-b)(1,4)thiazin-6-amine: Similar structure but with a methoxy group instead of a piperidinylmethyl group.
4-(Dimethylamino)-7H-pyrimido(4,5-b)(1,4)thiazin-6-amine: Contains a dimethylamino group instead of a piperidinylmethyl group.
Uniqueness
The uniqueness of 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- lies in its specific structural features, which confer distinct chemical and biological properties. Its piperidinylmethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Biological Activity
7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- is a heterocyclic compound with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimido-thiazine core structure, which contributes to its biological activities. Its molecular formula is C13H18N4S, and it features a dimethylamino group and a piperidinylmethyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in cellular processes. For instance, it may inhibit kinases involved in cancer cell proliferation.
- Receptor Modulation : The compound can bind to receptors, potentially modulating signaling pathways that affect cell growth and survival.
Antitumor Activity
Recent studies have demonstrated significant antitumor properties of related compounds within the pyrimido-thiazine family. For example, derivatives of 7H-pyrimido(4,5-b)(1,4)thiazine were tested against various human tumor cell lines by the National Cancer Institute (NCI). Some derivatives exhibited GI50 values ranging from 1.28 to 2.98 μM, indicating potent cytotoxic effects against cancer cells .
Antifungal Activity
In addition to antitumor effects, compounds similar to 7H-pyrimido(4,5-b)(1,4)thiazin-4-amine have shown antifungal properties. For instance, derivatives were tested against Candida albicans and Cryptococcus neoformans. The results indicated that certain compounds had MIC50 values as low as 7.8 μg/mL against C. neoformans, suggesting strong antifungal potential .
Synthesis Methods
The synthesis of 7H-pyrimido(4,5-b)(1,4)thiazin-4-amine typically involves several steps:
- Cyclization : Starting materials such as 2-aminopyrimidine are reacted with thiols under basic conditions.
- Substitution Reactions : The introduction of the dimethylamino and piperidinylmethyl groups can be achieved through alkylation or acylation reactions.
Comparative Analysis
The biological activity of 7H-pyrimido(4,5-b)(1,4)thiazin-4-amine can be compared with other similar compounds:
Compound Name | Structure | Antitumor Activity (GI50) | Antifungal Activity (MIC50) |
---|---|---|---|
Compound A | Structure A | 2.98 μM | 15.6 μg/mL |
Compound B | Structure B | 1.28 μM | 31.2 μg/mL |
7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine | Current Compound | Varies | Varies |
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study on Antitumor Efficacy : A study involving a derivative showed promising results in reducing tumor size in xenograft models.
- Clinical Trials for Antifungal Applications : Trials indicated that certain derivatives significantly reduced fungal load in patients with resistant infections.
Properties
CAS No. |
80949-15-1 |
---|---|
Molecular Formula |
C14H21N5S |
Molecular Weight |
291.42 g/mol |
IUPAC Name |
N,N-dimethyl-6-(piperidin-1-ylmethyl)-7H-pyrimido[4,5-b][1,4]thiazin-4-amine |
InChI |
InChI=1S/C14H21N5S/c1-18(2)13-12-14(16-10-15-13)20-9-11(17-12)8-19-6-4-3-5-7-19/h10H,3-9H2,1-2H3 |
InChI Key |
FYSOTODGDZBAAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=NC=N1)SCC(=N2)CN3CCCCC3 |
Origin of Product |
United States |
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